Technical Documentation Center

6-(Methylsulfonylmethyl)pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(Methylsulfonylmethyl)pyridin-3-amine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 6-(Methylsulfonylmethyl)pyridin-3-amine

Executive Summary In modern medicinal chemistry, the strategic integration of highly functionalized heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 6-(Methylsulfonylmethyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic integration of highly functionalized heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 6-(Methylsulfonylmethyl)pyridin-3-amine is a specialized building block frequently utilized in the development of advanced therapeutics, including vanilloid receptor (TRPV1) ligands and potent kinase inhibitors [1, 2].

This whitepaper provides an in-depth technical analysis of the compound’s exact mass, molecular weight, analytical characterization, and synthetic methodologies. By exploring the causality behind its physicochemical properties and structural utility, this guide serves as an authoritative resource for drug development professionals.

Core Physicochemical Parameters

Accurate mass determination and molecular weight profiling are critical first steps in confirming the identity and purity of synthetic intermediates. The presence of the methylsulfonylmethyl (-CH₂SO₂CH₃) group significantly impacts the isotopic envelope and exact mass of the pyridine core.

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties of 6-(methylsulfonylmethyl)pyridin-3-amine, calculated based on its atomic composition.

PropertyValueCausality / Significance
Chemical Formula C₇H₁₀N₂O₂SDefines the atomic composition and isotopic distribution.
Molecular Weight (MW) 186.23 g/mol Used for stoichiometric calculations in bulk synthesis.
Exact Mass (Monoisotopic) 186.0463 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
[M+H]⁺ (ESI-MS) 187.0541 m/zExpected parent ion in positive-mode electrospray ionization.
Hydrogen Bond Donors 2 (N-H bonds)Facilitates target receptor binding via the primary amine.
Hydrogen Bond Acceptors 4Sulfone oxygens and aromatic nitrogens improve aqueous solubility.

Analytical Characterization Workflow

To validate the exact mass of 186.0463 Da during drug development, researchers must employ highly specific analytical techniques.

High-Resolution Mass Spectrometry (HRMS)

Methodology: Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Causality: The basicity of the pyridine ring (pKa ~5.2) and the primary amine makes this compound highly amenable to protonation. In an acidic mobile phase (e.g., 0.1% formic acid in acetonitrile/water), the molecule readily protonates to yield an[M+H]⁺ ion at exactly 187.0541 m/z .

  • Self-Validation: The presence of the sulfur atom (³²S) provides a distinct M+2 isotopic peak (³⁴S, ~4.4% natural abundance) at 189.0499 m/z, which serves as an internal validation of the molecular formula.

Validated Synthetic Protocol

The isolation of pure 6-(methylsulfonylmethyl)pyridin-3-amine typically involves the deprotection of an imine precursor. The following protocol details the acidic hydrolysis of N-(diphenylmethylene)-6-(methylsulfonylmethyl)pyridin-3-amine [1].

Step-by-Step Methodology

Step 1: Acidic Hydrolysis (Imine Cleavage)

  • Procedure: Dissolve 90 mg of N-(diphenylmethylene)-6-(methylsulfonylmethyl)pyridin-3-amine in 5 mL of methanol. Add 2 mL of concentrated hydrochloric acid (HCl). Stir the mixture at room temperature for 30 minutes.

  • Causality: The diphenylmethylene group is a robust protecting group used to shield the primary amine during upstream cross-coupling reactions. The addition of concentrated HCl in a protic solvent (methanol) rapidly and selectively hydrolyzes the imine bond, yielding the target primary amine hydrochloride salt and benzophenone as a byproduct.

Step 2: Aqueous Workup and Phase Separation

  • Procedure: Dilute the reaction mixture with 5 mL of deionized water. Extract the mixture with 10 mL of ethyl acetate (EtOAc). Separate the layers and evaporate the aqueous layer under reduced pressure.

  • Causality: This step is a self-validating purification system. The target compound remains entirely in the aqueous phase as a highly polar hydrochloride salt. Simultaneously, the lipophilic benzophenone byproduct partitions cleanly into the organic ethyl acetate layer, ensuring the removal of organic impurities without the need for complex chromatography.

Step 3: Trituration and Isolation

  • Procedure: Wash the resulting crude solid with 10 mL of diethyl ether. Dry under a high vacuum to yield approximately 30 mg (~52% yield) of the pure product.

  • Causality: Trituration with diethyl ether removes any residual trace lipophilic impurities or moisture. The target amine salt is completely insoluble in non-polar ethereal solvents, forcing it to precipitate as a high-purity solid.

Synthetic Workflow Visualization

SynthesisWorkflow A Protected Precursor (Imine) B Acidic Hydrolysis (HCl / MeOH) A->B Cleavage C Phase Separation (H2O / EtOAc) B->C Remove Byproduct D Trituration (Diethyl Ether) C->D Purify E Pure Product (Amine) D->E Isolate

Fig 1. Step-by-step synthetic deprotection and isolation workflow.

Mechanistic Role in Drug Design

The integration of the 6-(methylsulfonylmethyl)pyridin-3-amine scaffold into larger drug candidates is driven by precise structure-activity relationship (SAR) goals.

  • The Sulfone Moiety (-SO₂CH₃): In medicinal chemistry, replacing lipophilic alkyl groups with a sulfone moiety drastically alters the pharmacokinetic profile. The sulfone acts as a potent, directional hydrogen-bond acceptor. This not only improves aqueous solubility (lowering LogP) but also enhances metabolic stability by resisting cytochrome P450-mediated oxidation [1].

  • The Pyridine-3-amine Core: The primary amine serves as a highly reactive vector for synthesizing urea or carboxamide linkages. These linkages are critical pharmacophores required for engaging the ATP-binding pocket of pyrazine-based kinase inhibitors [2] or the allosteric sites of vanilloid receptors (TRPV1) [1].

Pharmacological Integration Visualization

PharmacologicalRole A 6-(MSM)pyridin-3-amine Scaffold B Urea/Carboxamide Derivatization A->B Synthesis C Target Engagement (TRPV1 / Kinases) B->C Binding D H-Bonding via Sulfone Moiety C->D Mechanism E Therapeutic Efficacy (Pain/Inflammation) D->E Clinical Outcome

Fig 2. Pharmacological integration of the scaffold into drug discovery.

References

  • Title: WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands Source: Google Patents URL
  • Title: US9359308B2 - Pyrazine kinase inhibitors Source: Google Patents URL
Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 6-(Methylsulfonylmethyl)pyridin-3-amine

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(methylsulfonylmethyl)pyridin-3-amine. Designed for researchers, scientists, and professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(methylsulfonylmethyl)pyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features of this molecule, offering predictive insights and a robust experimental framework for its characterization.

Introduction

6-(Methylsulfonylmethyl)pyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The structural elucidation and purity assessment of such novel compounds are critically dependent on modern analytical techniques, with NMR spectroscopy being the cornerstone for molecular characterization in solution. This guide will provide a detailed predictive analysis of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures. Understanding the expected spectral patterns is crucial for confirming the successful synthesis of the target molecule and for its subsequent use in research and development.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 6-(methylsulfonylmethyl)pyridin-3-amine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons, the methyl protons of the sulfonyl group, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing methylsulfonylmethyl group (-CH₂SO₂CH₃).

Aromatic Region (δ 6.5 - 8.5 ppm):

The pyridine ring will display an AMX spin system for the three aromatic protons.

  • H-2: This proton is ortho to the ring nitrogen and meta to the amino group. The strong deshielding effect of the nitrogen atom will shift this proton significantly downfield. It is expected to appear as a doublet of doublets (or a broad singlet) due to coupling with H-4 and a smaller long-range coupling with H-5.

  • H-4: This proton is meta to both the ring nitrogen and the amino group, and ortho to the amino group. The electron-donating effect of the amino group will shield this proton, shifting it upfield relative to other pyridine protons. It will likely appear as a doublet of doublets due to coupling with H-2 and H-5.

  • H-5: This proton is ortho to the amino group and para to the ring nitrogen. It will be significantly shielded by the amino group. It is expected to appear as a doublet due to coupling with H-4.

Aliphatic Region (δ 2.5 - 5.0 ppm):

  • -CH₂- (Methylene protons): These protons are adjacent to the electron-withdrawing sulfonyl group and the pyridine ring. This environment will cause a significant downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with.

  • -SO₂CH₃ (Methyl protons): The methyl group attached to the sulfonyl group will also be deshielded, appearing as a sharp singlet further downfield than a typical methyl group.

Amine Protons (-NH₂):

The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, the signal is expected to be a broad singlet. In CDCl₃, it may be less distinct or exchange with residual water.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the pyridine ring.

  • Pyridine Ring Carbons (δ 110 - 160 ppm):

    • C-2 & C-6: These carbons, being adjacent to the ring nitrogen, will be the most deshielded of the ring carbons.

    • C-3: The carbon bearing the amino group will be shielded due to the electron-donating nature of the nitrogen atom.

    • C-4 & C-5: The chemical shifts of these carbons will be influenced by their position relative to the nitrogen and the amino group. Computational methods and comparison with similar substituted pyridines are valuable for precise assignment.[1][2][3][4][5]

  • Aliphatic Carbons:

    • -CH₂- (Methylene carbon): This carbon, situated between the pyridine ring and the sulfonyl group, will be significantly deshielded.

    • -SO₂CH₃ (Methyl carbon): The methyl carbon attached to the sulfonyl group will also appear at a downfield position.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.0 - 8.2d or ddJ2,4 ≈ 2-3 Hz
H-47.0 - 7.2ddJ4,5 ≈ 8-9 Hz, J4,2 ≈ 2-3 Hz
H-56.6 - 6.8dJ5,4 ≈ 8-9 Hz
-CH₂-4.3 - 4.5s-
-SO₂CH₃2.9 - 3.1s-
-NH₂Variable (e.g., 4.5 - 5.5 in DMSO-d₆)br s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3140 - 145
C-4120 - 125
C-5115 - 120
C-6155 - 160
-CH₂-55 - 60
-SO₂CH₃40 - 45

Experimental Protocols

Acquisition of High-Resolution ¹H and ¹³C NMR Spectra

A detailed and robust protocol is essential for obtaining high-quality NMR data suitable for structural elucidation.

Step 1: Sample Preparation

  • Accurately weigh approximately 5-10 mg of 6-(methylsulfonylmethyl)pyridin-3-amine.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts, particularly for labile protons like those of the amine group.[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

Step 2: Instrument Setup and Calibration

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

Step 3: ¹H NMR Spectrum Acquisition

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust based on sample concentration)

Step 4: ¹³C NMR Spectrum Acquisition

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Step 5: Data Processing and Analysis

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS).

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. For complex spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.

Visualization

Molecular Structure and Numbering Scheme

Caption: Molecular structure of 6-(methylsulfonylmethyl)pyridin-3-amine with atom numbering for NMR assignment.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard setup Instrument Setup & Calibration standard->setup H1_acq ¹H Spectrum Acquisition setup->H1_acq C13_acq ¹³C Spectrum Acquisition setup->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase & Baseline Correction ft->phase integrate Integration & Referencing phase->integrate assign Spectral Assignment integrate->assign

Caption: Standard workflow for NMR analysis of small molecules.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 6-(methylsulfonylmethyl)pyridin-3-amine. By understanding the expected chemical shifts, multiplicities, and coupling patterns based on the molecule's structure and electronic properties, researchers can more effectively and accurately interpret experimental data. The provided experimental protocol outlines a systematic approach to acquiring high-quality NMR spectra, which is fundamental to the rigorous characterization of novel chemical entities in the field of drug development and chemical research.

References

  • ACS Publications. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Semantic Scholar. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • ACS Publications. Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. Available at: [Link]

  • ACS Publications. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]

  • PMC. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • ResearchGate. ¹⁵N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Available at: [Link]

  • The Royal Society of Chemistry. ¹H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa ¹³C NMR (125 MHz, DMSO. Available at: [Link]

  • ACS Publications. Synthesis of Pyridylsulfonium Salts and Their Application in the Formation of Functionalized Bipyridines. Available at: [Link]

  • SciSpace. Specificity of ¹⁵N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Available at: [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 150 MHz, dmso, predicted) (NP0000025). Available at: [Link]

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • ResearchGate. Chemical shifts d C and d H (p.p.m.) and spin coupling constants J ¹⁵N, ¹³C and J ¹⁵N, ¹H (Hz) in ¹³C and ¹H NMR spectra of 1-¹⁵N-aminopyridinium iodide in DMSO-d 6. Available at: [Link]

  • ResearchGate. Synthesis of 3-Aminopyridine. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Available at: [Link]

  • ACS Publications. Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Available at: [Link]

  • MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • PMC. 6-Methylpyridin-3-amine. Available at: [Link]

Sources

Foundational

The Pharmacokinetic Profile of 6-(Methylsulfonylmethyl)pyridin-3-amine Based Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The journey of a drug candidate from discovery to clinical application is critically dependent on its pharmacokinetic profile. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is critically dependent on its pharmacokinetic profile. This guide provides a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) characteristics of 6-(methylsulfonylmethyl)pyridin-3-amine based compounds. As a chemical scaffold of increasing interest in medicinal chemistry, understanding its behavior within a biological system is paramount. This document synthesizes fundamental pharmacokinetic principles with specific structural considerations of the pyridine and methylsulfonylmethyl moieties to offer predictive insights and robust experimental frameworks. We will delve into the causality behind experimental design, from early in vitro screening to definitive in vivo studies, providing a comprehensive roadmap for researchers in this field.

Introduction: The Central Role of Pharmacokinetics

In modern drug discovery, the adage "potency is not everything" has never been more relevant. A compound's ability to reach its target in sufficient concentration and for an appropriate duration is what ultimately determines its therapeutic efficacy. This is the domain of pharmacokinetics (PK), the study of how an organism affects a drug.[1] Early and thorough ADME (Absorption, Distribution, Metabolism, and Excretion) testing has significant downstream effects on the potential success of a drug candidate.[2] It allows for the early identification of liabilities, guides chemical structure optimization, and helps predict in vivo performance and potential drug-drug interactions in humans.[2][3]

The 6-(methylsulfonylmethyl)pyridin-3-amine scaffold (Figure 1) presents a unique combination of structural features that are likely to influence its pharmacokinetic profile. The pyridine ring, a common motif in pharmaceuticals, can impact solubility and bioavailability.[4] The methylsulfonylmethyl group, on the other hand, introduces a polar sulfonyl moiety that can affect metabolism and excretion.[5] This guide will dissect the anticipated pharmacokinetic properties of compounds based on this scaffold and provide detailed methodologies for their experimental evaluation.

Figure 1: Core Structure of 6-(Methylsulfonylmethyl)pyridin-3-amine

G cluster_0 6-(Methylsulfonylmethyl)pyridin-3-amine C7H10N2O2S

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

The ADME Profile: A Predictive Analysis

A thorough understanding of a compound's ADME profile is crucial for its development.[6] Below, we explore the likely characteristics of 6-(methylsulfonylmethyl)pyridin-3-amine based compounds at each stage of their journey through the body.

Absorption

For orally administered drugs, absorption is the process by which the drug moves from the gastrointestinal tract into the bloodstream. The pyridine ring in the scaffold is a polar, ionizable aromatic molecule, which can be used to enhance the solubility and bioavailability of less soluble compounds.[4] The basic nitrogen on the pyridine ring can be protonated at physiological pH, which can increase aqueous solubility but may reduce membrane permeability.

The methylsulfonylmethyl group also contributes to the polarity of the molecule. The topological polar surface area (TPSA) is a key predictor of drug absorption, with a TPSA of less than 140 Ų generally considered favorable for oral bioavailability.[7] The computed TPSA for 6-(methylsulfonylmethyl)pyridin-3-amine is 81.4 Ų, suggesting that compounds based on this scaffold are likely to have good absorption characteristics.[8]

Distribution

Once in the bloodstream, a drug distributes to various tissues and organs. This distribution is influenced by factors such as plasma protein binding (PPB), tissue permeability, and blood flow. The extent of PPB is critical, as only the unbound fraction of the drug is free to exert its pharmacological effect. Compounds with a pyridine moiety may exhibit varying degrees of plasma protein binding depending on the nature and position of other substituents.

The methylsulfonylmethyl group, with its potential for hydrogen bonding, may also influence distribution into tissues. It is important to experimentally determine the PPB and tissue distribution of any lead candidates to understand their potential for reaching the target site of action.

Metabolism

Metabolism is the process by which the body chemically modifies a drug, typically to make it more water-soluble and easier to excrete. The liver is the primary site of drug metabolism, which is broadly divided into Phase I and Phase II reactions.[9] For 6-(methylsulfonylmethyl)pyridin-3-amine based compounds, several metabolic pathways are plausible:

  • Phase I Metabolism:

    • Oxidation of the Pyridine Ring: The pyridine ring can undergo oxidation, hydroxylation, or N-oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.[10] The position of oxidation will depend on the substitution pattern of the ring.

    • Oxidation of the Methylsulfonylmethyl Group: The methylene bridge between the pyridine ring and the sulfonyl group could be a site for hydroxylation.

    • Deamination: The primary amine group could undergo oxidative deamination.

  • Phase II Metabolism:

    • N-Acetylation: The primary aromatic amine is a potential site for N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). It is worth noting that NAT activity can be genetically polymorphic, leading to "slow" and "fast" acetylator phenotypes in the population, which can affect drug exposure and response.[11]

    • Sulfonation: The sulfonyl group itself is generally stable, but sulfonation of hydroxylated metabolites formed in Phase I is a common conjugation reaction catalyzed by sulfotransferases (SULTs).[9]

    • Glucuronidation: Hydroxylated metabolites can also undergo glucuronidation, another major Phase II conjugation pathway.

The interplay of these metabolic pathways will determine the overall clearance and half-life of the compound. It is also important to consider that some sulfonamides can undergo metabolic hydrolysis, which could be a potential liability leading to the formation of reactive metabolites.[12]

Excretion

Excretion is the final step in the removal of the drug and its metabolites from the body. The kidneys are the primary route of excretion for water-soluble compounds. The metabolites of 6-(methylsulfonylmethyl)pyridin-3-amine based compounds, being more polar than the parent drug, are expected to be primarily excreted in the urine. Some excretion via the feces (biliary excretion) may also occur, particularly for larger metabolites.

Experimental Workflows for Pharmacokinetic Characterization

A tiered approach to experimental pharmacokinetic evaluation is recommended, starting with high-throughput in vitro assays and progressing to more resource-intensive in vivo studies for promising candidates.

In Vitro ADME Assays

In vitro ADME assays are essential for early-stage drug discovery, providing critical data to guide lead optimization.[6][13]

This assay determines the intrinsic clearance of a compound in the liver.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration ~0.5 mg/mL), NADPH (a cofactor for CYP enzymes, final concentration ~1 mM), and phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to the incubation mixture (final concentration typically 1 µM).

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

This assay measures the fraction of the drug that binds to plasma proteins.

Protocol: Equilibrium Dialysis

  • Apparatus: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.

  • Dosing: Add the test compound to plasma in one chamber (the donor chamber). Add buffer to the other chamber (the receiver chamber).

  • Equilibration: Incubate the apparatus at 37°C for a sufficient time (e.g., 4-6 hours) to allow equilibrium to be reached.

  • Sampling: After incubation, take samples from both the donor and receiver chambers.

  • Analysis: Determine the concentration of the test compound in both chambers by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber.

This assay assesses the potential for the test compound to cause drug-drug interactions by inhibiting major CYP isoforms.

Protocol: Fluorogenic CYP Inhibition Assay

  • Reagents: Use recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), specific fluorogenic probe substrates for each isoform, and NADPH.

  • Incubation: In a 96-well plate, pre-incubate the CYP enzyme with various concentrations of the test compound.

  • Reaction Initiation: Add the fluorogenic substrate and NADPH to start the reaction.

  • Detection: Monitor the formation of the fluorescent metabolite over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

In Vivo Pharmacokinetic Studies

In vivo PK studies are conducted to understand the drug's behavior in a living organism.[14][15] Rodent models, such as rats or mice, are commonly used in early-stage development.[1]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats. For intravenous (IV) administration, cannulate the jugular vein for dosing and blood sampling. For oral (PO) administration, use oral gavage.

  • Dosing:

    • IV Group: Administer the test compound as a bolus injection via the jugular vein cannula (e.g., 1 mg/kg).

    • PO Group: Administer the test compound by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation (calculated by comparing the AUC from the PO and IV groups).

Visualization of Key Processes

General ADME Workflow

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion A Oral Administration D Systemic Circulation (Blood) A->D Absorption T Tissues (Site of Action) D->T Distribution M Liver (Metabolism) D->M To Liver E Kidney (Excretion) D->E To Kidney T->D Redistribution M->D Back to Circulation

A simplified overview of the journey of a drug through the body.

Hypothetical Metabolic Pathway

Metabolic_Pathway cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism Parent 6-(Methylsulfonylmethyl) pyridin-3-amine P1_Oxidation Pyridine Ring Hydroxylation Parent->P1_Oxidation P1_Deamination Oxidative Deamination Parent->P1_Deamination P2_Acetylation N-Acetylation (NATs) Parent->P2_Acetylation P2_Glucuronidation Glucuronidation of Hydroxyl Group P1_Oxidation->P2_Glucuronidation Excretion Excretion (Urine) P2_Acetylation->Excretion P2_Glucuronidation->Excretion

Plausible metabolic transformations for the core scaffold.

In Vivo Pharmacokinetic Study Workflow

PK_Study_Workflow Start Dosing (IV and PO Groups) Sampling Serial Blood Sampling Start->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 6-(Methylsulfonylmethyl)pyridin-3-amine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Introduction: The Strategic Value of the Aminopyridine Scaffold in Medicinal Chemistry 6-(Methylsulfonylmethyl)pyridin-3-amine is a specialized heterocyclic building block poised for significant applications in modern dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold in Medicinal Chemistry

6-(Methylsulfonylmethyl)pyridin-3-amine is a specialized heterocyclic building block poised for significant applications in modern drug discovery and development. Its structure is a confluence of key pharmacophoric elements: a pyridine core, a primary aromatic amine, and a methylsulfonylmethyl substituent. The pyridine ring is a well-established scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The 3-amino group provides a crucial vector for synthetic elaboration, allowing for the construction of more complex molecular architectures through reactions such as amide bond formation, and palladium-catalyzed cross-coupling reactions.[2][3]

The methylsulfonyl group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly influence the physicochemical properties of a molecule, including its solubility, metabolic stability, and target-binding affinity.[4] This unique combination of functional groups makes 6-(Methylsulfonylmethyl)pyridin-3-amine an attractive starting material for the synthesis of a variety of therapeutic agents, particularly kinase inhibitors, where the aminopyridine moiety can serve as a "hinge-binder," anchoring the inhibitor to the ATP-binding site of the kinase.[1]

This technical guide will provide an in-depth exploration of the potential applications of 6-(Methylsulfonylmethyl)pyridin-3-amine in API manufacturing, using the synthesis of a key intermediate for the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, as a representative example. While direct literature for the use of this specific starting material is nascent, the protocols and principles outlined herein are grounded in established, analogous chemical transformations.

Exemplar Application: Synthesis of a Crizotinib Precursor via Suzuki-Miyaura Cross-Coupling

Crizotinib is a first-in-class inhibitor of the ALK, MET, and ROS1 tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[5][6] The core of the Crizotinib molecule features a substituted 2-aminopyridine ring.[6] A key step in many synthetic routes to Crizotinib and its analogs is the formation of a carbon-carbon bond between the pyridine core and an aryl or heteroaryl group, a transformation commonly achieved through a Suzuki-Miyaura cross-coupling reaction.[7][8]

The following section details a plausible and chemically sound protocol for the synthesis of a key precursor to a Crizotinib analog, starting from a brominated derivative of 6-(Methylsulfonylmethyl)pyridin-3-amine. This exemplar pathway highlights the utility of this building block in constructing the complex biaryl structures characteristic of many kinase inhibitors.

Proposed Synthetic Workflow

The overall strategy involves the Suzuki-Miyaura coupling of a brominated aminopyridine with a suitable pyrazole-boronic acid derivative. This approach is a convergent and highly efficient method for constructing the desired bi-heterocyclic core.

G A 5-Bromo-6-(methylsulfonylmethyl)pyridin-3-amine C Suzuki-Miyaura Coupling A->C B 1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole B->C D 5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-6-(methylsulfonylmethyl)pyridin-3-amine (Crizotinib Analog Precursor) C->D

Caption: Proposed synthetic workflow for a Crizotinib analog precursor.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of functionalized aminopyridines.[9][10]

Objective: To synthesize 5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-6-(methylsulfonylmethyl)pyridin-3-amine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-6-(methylsulfonylmethyl)pyridin-3-amine (1.0 equiv)

  • 1-(Piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-6-(methylsulfonylmethyl)pyridin-3-amine (1.0 equiv), 1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The reaction should be sufficiently dilute to ensure good stirring.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Causality Behind Experimental Choices

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often effective for heteroaryl chlorides and bromides.[9] The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step of the catalytic cycle and helps to stabilize the palladium(0) species.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki reaction.[10] Its use in an aqueous/organic solvent mixture is common and generally provides good results.

  • Solvent System: The use of a mixture of an organic solvent like 1,4-dioxane and water is crucial.[10] The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen.[11] Therefore, maintaining an inert atmosphere throughout the reaction is essential for achieving high yields and preventing catalyst decomposition.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B R¹-X C R¹-Pd(II)L₂-X B->C D Transmetalation C->D [R²-B(OR)₂]⁻ E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F R¹-R² F->A

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data and Expected Outcomes

The following table provides a summary of typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of a brominated aminopyridine.

ParameterValue/RangeRationale
Substrate Concentration 0.1 - 0.5 MBalances reaction rate and solubility.
Catalyst Loading 2 - 5 mol%Sufficient for efficient catalysis; higher loading may be needed for less reactive substrates.[12]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers, particularly for the oxidative addition step.[11]
Reaction Time 4 - 24 hoursDependent on substrate reactivity and reaction temperature.
Expected Yield 60 - 90%Typical for this type of transformation with optimized conditions.[10]

Broader Context: Kinase Inhibition and Signaling Pathways

Many kinase inhibitors, including Crizotinib, target key nodes in cellular signaling pathways that are often dysregulated in cancer. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is one such critical pathway.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Kinase Inhibitor (e.g., Crizotinib analog) Inhibitor->JAK Inhibition

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 6-(Methylsulfonylmethyl)pyridin-3-amine

Executive Summary 6-(Methylsulfonylmethyl)pyridin-3-amine is a highly polar, basic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel HPK1 inhibitors fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Methylsulfonylmethyl)pyridin-3-amine is a highly polar, basic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel HPK1 inhibitors for oncology [1]. Due to its dual basic centers and highly polar sulfonyl moiety, quantifying this compound presents significant chromatographic challenges, primarily poor retention and severe peak tailing.

This application note provides a comprehensive, Quality-by-Design (QbD) guided protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 6-(Methylsulfonylmethyl)pyridin-3-amine. By leveraging mobile phase pH manipulation and hybrid-silica column technology, this method ensures robust retention, symmetrical peak shape, and compliance with the latest [2].

Physicochemical Profiling & Method Rationale

To develop a self-validating and robust analytical method, one must first deconstruct the analyte's physicochemical properties to understand the causality behind its chromatographic behavior.

  • Acid-Base Chemistry: The molecule possesses two ionizable nitrogen centers: the pyridine ring nitrogen and the primary aromatic amine. The estimated pKa​ values for these centers lie between 4.5 and 6.5.

  • Polarity: The methylsulfonylmethyl group ( −CH2​−SO2​−CH3​ ) is a strong hydrogen-bond acceptor, rendering the molecule highly hydrophilic.

The Causality of Chromatographic Challenges

If a traditional low-pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is used, both nitrogen centers become fully protonated. This di-cationic state drastically reduces the molecule's distribution coefficient ( LogD ), causing it to elute near the column void volume ( t0​ ). Furthermore, protonated basic compounds interact electrostatically with ionized residual silanols ( SiO− ) on traditional silica stationary phases, which is the primary mechanism behind severe peak tailing[3].

The High-pH Strategic Solution

To overcome this, we employ a High-pH Strategy (pH 9.5) . At this pH, which is more than 2 units above the highest pKa​ of the analyte, both the pyridine and amine groups are completely deprotonated (neutral).

  • Effect on Retention: Neutralizing the molecule maximizes its hydrophobicity, allowing for strong partitioning into the C18 stationary phase.

  • Effect on Peak Shape: The absence of a positive charge on the analyte eliminates secondary ion-exchange interactions with residual silanols, yielding perfectly symmetrical peaks [4].

HPLC_Workflow A Target Analyte: 6-(Methylsulfonylmethyl)pyridin-3-amine B Physicochemical Profiling (Polar, Di-Basic Centers) A->B C Low pH Strategy (pH 2-3) (Analyte Fully Protonated) B->C Traditional Approach D High pH Strategy (pH 9-10) (Analyte Neutralized) B->D QbD Optimized Approach E Poor Retention on C18 Severe Silanol Tailing C->E F Increased LogD Enhanced Hydrophobic Retention D->F G Require Ion-Pairing or HILIC (Low MS Compatibility) E->G H Use Hybrid Silica C18 (Excellent Peak Shape & MS Ready) F->H I ICH Q2(R2) Method Validation G->I H->I

Logical workflow for HPLC method development of polar basic pyridine derivatives.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria are embedded to ensure the instrument and column are fit-for-purpose prior to sample analysis.

Reagents and Materials
  • Analyte: 6-(Methylsulfonylmethyl)pyridin-3-amine reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω ·cm).

  • Buffer: Ammonium bicarbonate ( NH4​HCO3​ ), LC-MS grade.

  • pH Modifier: Ammonium hydroxide ( NH4​OH ), 25% aqueous solution.

Sample and Standard Preparation
  • Diluent Selection: Water:Acetonitrile (90:10, v/v).

    • Causality: Matching the sample diluent to the initial mobile phase composition prevents the "solvent-mismatch effect." Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized band broadening and peak splitting.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to obtain a 100μg/mL stock solution. Sonicate for 5 minutes at room temperature.

Chromatographic Conditions
  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Causality: Standard silica columns dissolve at pH > 8.0. Ethylene-Bridged Hybrid (BEH) particle technology provides extreme structural integrity, allowing continuous operation at pH 9.5 without stationary phase collapse.

  • Mobile Phase A: 10 mM NH4​HCO3​ in water, adjusted to pH 9.5 ± 0.05 with NH4​OH .

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) at 254 nm.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Rationale

| 0.0 - 2.0 | 95 | 5 | Isocratic Hold: Allows the polar analyte time to partition into the pores of the stationary phase, ensuring adequate retention ( k′>2 ). | | 2.0 - 10.0 | 95 40 | 5 60 | Linear Ramp: Elutes the target analyte while clearing highly lipophilic synthesis impurities (e.g., unreacted halogenated precursors). | | 10.0 - 12.0 | 40 5 | 60 95 | Column Wash: Removes strongly retained hydrophobic contaminants to prevent ghost peaks. | | 12.0 - 15.0 | 95 | 5 | Re-equilibration: Restores the column to initial conditions. |

System Suitability Testing (SST)

Before analyzing unknown samples, inject the 100μg/mL standard solution six times. The system is validated for the run only if:

  • Retention Time ( tR​ ) RSD: 1.0%

  • Peak Area RSD: 2.0%

  • USP Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5,000

Method Validation Framework

To ensure regulatory compliance, the method must be validated according to the [2]. The table below summarizes the required quantitative data structure for the validation report.

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject diluent blank, individual impurities, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the tR​ of the target analyte. Peak purity angle < purity threshold (via PDA).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration ( 50−150μg/mL ).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response level.
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 3 levels (80%, 100%, 120%). Prepare in triplicate.Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of a 100% concentration sample analyzed by a single analyst on one day.Relative Standard Deviation (RSD) of the calculated assay 2.0%.
Intermediate Precision Same as repeatability, but performed by a different analyst, on a different day, using a different HPLC system.Overall RSD (n=12) 2.0%. No significant statistical difference between analysts (Student's t-test).
Robustness Deliberately vary flow rate ( ±0.1mL/min ), column temp ( ±5∘C ), and buffer pH ( ±0.2 units).SST criteria must still be met. Assay results must not deviate by > 2.0% from nominal conditions.

Troubleshooting Field Insights

  • Symptom: Drifting Retention Times over a 24-hour sequence.

    • Causality: Ammonium bicarbonate is a volatile buffer. Over time, ammonia gas escapes from the mobile phase reservoir, causing the pH to drop. As the pH drops below 9.0, a fraction of the analyte begins to protonate, decreasing its retention time.

    • Solution: Prepare fresh Mobile Phase A daily. Keep the reservoir tightly capped with a proper venting valve to minimize ammonia evaporation.

  • Symptom: Sudden onset of Peak Tailing ( Tf​>1.8 ).

    • Causality: If a standard silica column was accidentally used instead of a hybrid-silica column, the high pH (9.5) will rapidly dissolve the silica backbone, creating massive voids at the column head and exposing active silanol sites.

    • Solution: Immediately replace the column with a verified high-pH stable column (e.g., Waters XBridge or Phenomenex Gemini) and ensure the column history log is updated.

References

  • Source: Google Patents (WO2023220541A1)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: pH Scales and the Retention of Acids and Bases with Acetonitrile−Water Mobile Phases Source: Analytical Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 6-(Methylsulfonylmethyl)pyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome the low aqueous solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome the low aqueous solubility of 6-(Methylsulfonylmethyl)pyridin-3-amine.

This guide abandons generic advice in favor of mechanistic causality, self-validating experimental protocols, and authoritative formulation strategies.

Molecule Overview & Root Cause Analysis

Molecule: 6-(Methylsulfonylmethyl)pyridin-3-amine Classification: Often behaves as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound[1][2].

Why is it insoluble? Pyridine scaffolds are ubiquitous in medicinal chemistry due to their weak basicity, which typically enhances pharmacological characteristics[3]. However, the specific substitution pattern of 6-(Methylsulfonylmethyl)pyridin-3-amine creates a "brick-dust" phenomenon[2]. The planar heteroaromatic pyridine ring, combined with the strong hydrogen-bond accepting capacity of the methylsulfonyl group and the hydrogen-bond donating primary amine, promotes highly stable intermolecular π−π stacking and hydrogen bonding in the solid state. The energy required to break this dense crystal lattice exceeds the hydration energy provided by water, resulting in poor aqueous solubility.

Diagnostic Workflow

Before applying random excipients, it is critical to diagnose whether your solubility limitation is driven by pH (ionization state) or purely by crystal lattice energy.

G A Initiate pH-Solubility Profiling (pH 1.2 to 7.4) B Measure Equilibrium Solubility (Shake-Flask at 37°C) A->B C Plot log S vs. pH B->C D Does solubility drop sharply above specific pH? C->D E Confirm pKa of 3-amine (Validation step) D->E Yes (Ionizable behavior) G Investigate Cosolvents or Amorphous Dispersions D->G No (Neutral behavior) F Pursue Salt Formation (e.g., Hydrochloride) E->F

Diagnostic workflow for pH-dependent solubility profiling and formulation selection.

Troubleshooting FAQs

Q1: My compound precipitates immediately when diluted in physiological buffer (pH 7.4). What is the mechanistic cause? A: At pH 7.4, the 3-amine group on the pyridine ring is unprotonated (the pKa of an aminopyridine is typically around 5.0–6.0). Without the positive charge to facilitate ion-dipole interactions with water, the molecule reverts to its highly lipophilic free-base form. The sudden drop in dielectric constant and loss of ionization causes rapid supersaturation and subsequent precipitation. To prevent this during in vitro assays, you must either maintain a lower pH or introduce a cosolvent/surfactant system to reduce the thermodynamic penalty of the hydrophobic effect[4].

Q2: How can I accurately measure the baseline equilibrium solubility to ensure my formulation is actually improving it? A: Kinetic solubility assays (like solvent shift methods) are prone to supersaturation artifacts. You must use the Shake-Flask Method , which is the gold-standard thermodynamic equilibrium method recommended by the WHO and industry consortia[5][6][7]. This method ensures that the solid phase is in true thermodynamic equilibrium with the solution phase, providing a reliable baseline. (See Protocol 1 below).

Q3: We cannot alter the pH of our assay. What are the best formulation strategies for this specific basic compound? A: If pH adjustment and salt formation[4] are off the table, you must bypass the crystal lattice energy barrier or alter the solvent microenvironment:

  • Cosolvency: Use water-miscible solvents (e.g., PEG 400, DMSO) to lower the polarity of the aqueous vehicle, making it more compatible with the lipophilic free base[4].

  • Amorphous Solid Dispersions (ASDs): For oral formulations, spray-drying the API with polymer-based excipients eliminates the crystal lattice energy entirely, transforming the "brick-dust" into a highly soluble amorphous state[1][2].

Standardized Experimental Protocols

Protocol 1: Shake-Flask Equilibrium Solubility Measurement

Self-Validating Principle: By sampling at multiple time points (e.g., 24h and 48h), you validate that thermodynamic equilibrium has been reached. If the 48h concentration is >10% different from the 24h concentration, equilibrium has not been achieved[6].

  • Preparation: Weigh an excess amount of 6-(Methylsulfonylmethyl)pyridin-3-amine (e.g., 5 mg) into a 15 mL glass or non-leaching vial[5][6].

  • Buffer Addition: Add 5 mL of the target aqueous medium (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, or phosphate buffer pH 6.8)[6][8].

  • Agitation: Vortex the mixture for 1 minute to ensure complete wetting of the powder[5].

  • Equilibration: Place the vial in an orbital shaker incubator. Maintain a temperature of 37 ± 1 °C and an agitation speed of 100 rpm for 48 hours[6][8]. Protect from light.

  • Sampling: Withdraw 0.5 mL aliquots at 24 hours and 48 hours[6].

  • Separation: Filter the aliquots through a 0.45 µm syringe filter (ensure the filter material does not bind the drug) or centrifuge to separate the undissolved solid[7][8].

  • Quantification: Dilute the supernatant with mobile phase and quantify the drug concentration using a validated HPLC-UV method[7].

Protocol 2: pH-Solubility Profiling & Salt Screening

Self-Validating Principle: The resulting solubility curve must mathematically align with the Henderson-Hasselbalch equation. If solubility does not increase logarithmically as pH drops below the calculated pKa, it indicates that a different solid phase (e.g., a less soluble salt form) has precipitated in situ.

  • Prepare a series of USP-standardized buffers ranging from pH 1.2 to 7.4[8].

  • Execute the Shake-Flask protocol (Protocol 1) for each buffer.

  • Measure the final pH of the supernatant after 48 hours. Critical: High concentrations of dissolved basic drug can shift the buffer pH upward; always plot solubility against the final equilibrium pH, not the initial buffer pH[8].

  • If solubility at pH < 4 is >50x higher than at pH 7.4, proceed to synthesize the hydrochloride or mesylate salt of the 3-amine to lock the molecule in its highly soluble ionized state[4].

Quantitative Data: Expected Solubility Enhancements

The following table summarizes the expected quantitative impact of various formulation strategies on weakly basic, highly crystalline heteroaromatic compounds like 6-(Methylsulfonylmethyl)pyridin-3-amine.

StrategyMechanism of ActionTarget ApplicationExpected Solubility Enhancement
pH Adjustment (pH < 4) Protonation of the 3-amine group, increasing polarity and ion-dipole interactions.Oral liquids, IV formulations10x - 100x
Salt Formation (e.g., HCl) Alters the solid-state crystal lattice, lowering the energy barrier to dissolution.Solid oral dosage forms5x - 50x
Cosolvents (10-20% PEG 400) Reduces the dielectric constant of the solvent to match the lipophilic free base.Parenteral, in vitro assays5x - 20x
Amorphous Solid Dispersion Completely eliminates the crystal lattice energy barrier ("brick-dust" bypass).Solid oral dosage forms10x - 500x

References

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. Available at:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). Available at: [Link]

  • Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. American Pharmaceutical Review. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at:[Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at:[Link]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 6-(Methylsulfonylmethyl)pyridin-3-amine Production

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 6-(Methylsulfonylmethyl)py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 6-(Methylsulfonylmethyl)pyridin-3-amine .

This specific aminopyridine is a critical building block in modern medicinal chemistry, most notably utilized in the synthesis of tetrahydropyrido[3,4-d]pyrimidine compounds acting as potent HPK1 inhibitors for immuno-oncology applications[1]. However, transitioning this molecule from a milligram-scale medicinal chemistry route to a multi-kilogram pilot plant process introduces severe challenges, including thermal runaways, catalyst poisoning, and product degradation.

This guide provides field-proven, mechanistically grounded solutions to these scale-up hurdles.

Part 1: Mechanistic Workflow

The scalable route avoids hazardous azide chemistry or unstable intermediates by utilizing a two-step sequence: a nucleophilic substitution followed by a catalytic nitro reduction.

G SM 2-(Chloromethyl)- 5-nitropyridine Intermediate 2-(Methylsulfonylmethyl)- 5-nitropyridine SM->Intermediate Substitution (Exothermic) Reagent Sodium Methanesulfinate Reagent->Intermediate EtOH/H2O 50°C Product 6-(Methylsulfonylmethyl) pyridin-3-amine Intermediate->Product Nitro Reduction H2 H2 Gas + Pt/V/C Catalyst H2->Product 50 psi MeOH

Figure 1: Scalable two-step synthesis workflow for 6-(Methylsulfonylmethyl)pyridin-3-amine.

Part 2: Troubleshooting FAQs & Causality

Q1: We are experiencing dangerous thermal runaways during the substitution of 2-(chloromethyl)-5-nitropyridine. What is the scalable protocol?

The Causality: The nucleophilic substitution of the highly activated benzylic-like chloride by the methanesulfinate anion is intensely exothermic. In standard discovery-scale protocols, all reagents are batched together at room temperature and heated. At scale, this creates a "kinetic runaway" scenario: the reaction does not initiate until a threshold temperature is reached, at which point it proceeds rapidly, releasing the entire heat of reaction faster than the reactor's cooling jacket can remove it[2]. The Solution: Implement a controlled reverse-dosing strategy . Dissolve the sodium methanesulfinate in an aqueous/ethanolic mixture and heat to the target reaction temperature (50°C). Slowly dose a solution of the chloride into this hot mixture. This shifts the reaction from being kinetically limited to mass-transfer limited. The reaction occurs instantaneously upon each drop's addition, allowing you to control the heat generation strictly by the dosing rate.

Q2: Why does our standard Pd/C catalyst stall during the nitro reduction step, resulting in incomplete conversion?

The Causality: While sulfones themselves are generally poor ligands for palladium, commercial sodium methanesulfinate often contains trace divalent sulfur impurities (e.g., sodium methanethiolate or disulfides). These divalent sulfur species strongly coordinate to the palladium surface, blocking hydrogen activation and rapidly poisoning the catalyst. Furthermore, stalled nitro reductions often arrest at the hydroxylamine intermediate, which can condense with unreacted nitroso species to form intractable azoxy dimers[3]. The Solution: Switch your catalyst to Platinum on Carbon doped with Vanadium (Pt/V/C) . Platinum is inherently more resistant to sulfur poisoning than palladium. More importantly, the vanadium acts as a specific promoter that dramatically accelerates the reduction of the hydroxylamine intermediate to the final amine, preventing the accumulation of reactive intermediates and eliminating azoxy dimer formation[3].

Q3: The final aminopyridine product darkens rapidly upon isolation and storage. How do we prevent this degradation?

The Causality: Electron-rich aminopyridines are highly susceptible to aerobic oxidation. Oxygen acts as an electrophile, reacting with the electron-dense aromatic ring to form colored polymeric or quinonoid-type impurities over time. The Solution: Isolate the product as a hydrochloride salt . Protonating the pyridine nitrogen (and/or the primary amine) withdraws electron density from the ring, drastically reducing its susceptibility to oxidation. If your downstream coupling (e.g., Buchwald-Hartwig amination[1]) strictly requires the free base, you must sparge the crystallization solvent with nitrogen, add a mild antioxidant (e.g., 0.1 wt% BHT), and package the dried API building block under an argon atmosphere in opaque, static-dissipative bags.

Part 3: Quantitative Process Benchmarks

Selecting the correct reduction methodology is the most critical decision in this scale-up campaign. The table below summarizes the quantitative data driving our recommendation of Pt/V/C over traditional methods.

Table 1: Quantitative Comparison of Nitro Reduction Methodologies for Scale-Up

Reduction MethodTypical Yield (%)Purity (HPLC Area %)E-Factor (kg waste/kg API)Scalability & Mechanistic Notes
H₂ + 5% Pd/C 40 - 60%< 85%LowPoor. Severe catalyst poisoning by trace sulfur; stalling and azoxy dimer formation observed.
H₂ + 1% Pt/V/C 92 - 96% > 98% Low Excellent. Sulfur-tolerant; Vanadium promoter eliminates hydroxylamine accumulation.
Fe powder + NH₄Cl 85 - 90%~ 95%> 15 (High)Poor. Generates intractable iron oxide sludge; severe filtration bottlenecks at scale.
SnCl₂·2H₂O 90 - 95%~ 96%> 10 (High)Moderate. Highly selective but generates toxic heavy-metal tin waste; high disposal costs.

Part 4: Validated Step-by-Step Protocols

These protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the process remains within verified safety and quality parameters.

Protocol A: Synthesis of 2-(Methylsulfonylmethyl)-5-nitropyridine (Exotherm Control)
  • Reactor Preparation: Charge a jacketed reactor with Sodium Methanesulfinate (1.20 equiv) and a 1:1 mixture of Ethanol/Water (5 relative volumes).

  • Heating: Stir the mixture at 250 rpm and heat the internal temperature to 50°C under a continuous nitrogen sweep.

  • Substrate Preparation: In a separate dosing vessel, dissolve 2-(chloromethyl)-5-nitropyridine (1.00 equiv) in Ethanol (3 relative volumes). Self-Validation: Ensure complete dissolution to prevent line clogging.

  • Controlled Dosing: Dose the chloride solution into the main reactor over 2.5 to 3 hours.

    • Critical IPC: Monitor the internal temperature. Adjust the dosing rate to maintain the internal temperature strictly between 50°C and 55°C. If the temperature exceeds 55°C, pause dosing immediately.

  • Aging: Once dosing is complete, stir for an additional 1.5 hours at 50°C.

    • Critical IPC: Sample for HPLC. Proceed only when starting material is < 1.0 Area %.

  • Isolation: Cool the reactor linearly to 5°C over 2 hours to induce crystallization. Filter the resulting pale-yellow solid, wash the cake with cold water (2 volumes) to remove inorganic salts, and dry under vacuum at 45°C until constant weight.

Protocol B: Synthesis of 6-(Methylsulfonylmethyl)pyridin-3-amine (Catalytic Reduction)
  • Reactor Charging: Charge a pressure reactor with 2-(Methylsulfonylmethyl)-5-nitropyridine (1.00 equiv), Methanol (10 relative volumes), and 1% Pt/V/C catalyst (5 wt% loading relative to the substrate).

  • Inerting: Purge the reactor headspace with Nitrogen (pressurize to 30 psi, then vent) three times. Follow with three identical purges using Hydrogen gas.

  • Reaction Initiation: Pressurize the reactor to 50 psi with Hydrogen gas. Set the jacket temperature to heat the internal mixture to 40°C.

  • Monitoring: Monitor the hydrogen mass flow meter. The reaction is typically complete within 4 to 6 hours.

    • Critical IPC: The reaction is deemed complete when hydrogen uptake ceases for 30 consecutive minutes, and HPLC confirms < 0.5 Area % of both the starting nitro compound and the hydroxylamine intermediate.

  • Catalyst Removal: Vent the hydrogen safely and purge the reactor with Nitrogen three times. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/V/C catalyst. Warning: Do not let the catalyst cake dry out in the air; keep it wet with methanol to prevent auto-ignition.

  • Solvent Swap & Isolation: Concentrate the filtrate under reduced pressure to 3 volumes. Add Isopropyl Acetate (IPAc) (5 volumes) and distill at constant volume to swap the solvent from Methanol to IPAc. Cool the mixture to 0°C, filter the precipitated free base, and dry under vacuum at 40°C. Store under Argon.

Sources

Reference Data & Comparative Studies

Validation

6-(Methylsulfonylmethyl)pyridin-3-amine standard reference material comparison

Analytical Comparison Guide: 6-(Methylsulfonylmethyl)pyridin-3-amine Reference Materials for Kinase Inhibitor Development Executive Summary In the development of targeted therapeutics, the analytical integrity of startin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: 6-(Methylsulfonylmethyl)pyridin-3-amine Reference Materials for Kinase Inhibitor Development

Executive Summary

In the development of targeted therapeutics, the analytical integrity of starting materials dictates the safety profile of the final Active Pharmaceutical Ingredient (API). 6-(Methylsulfonylmethyl)pyridin-3-amine (CAS: 1419605-03-0) is a highly specialized heterocyclic building block[1]. It serves as a critical structural intermediate in the synthesis of advanced pipeline drugs, including Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[2] and vanilloid receptor ligands[3].

As a Senior Application Scientist overseeing Chemistry, Manufacturing, and Controls (CMC) analytical development, I frequently encounter laboratories mishandling the certification of this specific compound. This guide provides an objective comparison of Reference Material (RM) grades and establishes a self-validating analytical protocol for its certification.

Mechanistic Vulnerabilities & Analytical Causality

To accurately quantify 6-(methylsulfonylmethyl)pyridin-3-amine, one must first understand its chemical vulnerabilities. The molecule features a methylsulfonylmethyl group (-CH₂-SO₂-CH₃) at the 6-position of a 3-aminopyridine ring. This architecture introduces two specific analytical challenges:

  • Proton Acidity & H/D Exchange: The methylene bridge (-CH₂-) is flanked by two strongly electron-withdrawing moieties: the sulfone group and the electron-deficient pyridine ring. This renders the methylene protons highly acidic. If quantitative NMR (qNMR) is performed using protic deuterated solvents (e.g., Methanol-d4 or D₂O), rapid Hydrogen/Deuterium (H/D) exchange occurs. Causality: This exchange causes the methylene signal to vanish from the ¹H-NMR spectrum, leading to artificially low purity calculations. Therefore, strictly aprotic solvents like DMSO-d6 must be utilized.

  • T1 Relaxation Dynamics: Protons adjacent to sulfone groups often exhibit prolonged longitudinal relaxation times (T1). Causality: If the inter-pulse delay (D1) during qNMR acquisition is too short, the nuclei will not fully relax, resulting in integration errors. A D1 delay of at least 60 seconds is mandatory for this compound.

  • Oxidative Susceptibility: The free primary amine on the pyridine ring is highly susceptible to oxidation, forming N-oxides or azo-dimers under thermal stress, which must be tracked via LC-MS.

Pathway A 5-bromo-3-chloro-2- (methanesulfonylmethyl)pyridine (Starting Material) B tert-butyl N-[5-chloro-6- (methanesulfonylmethyl) pyridin-3-yl]carbamate (Intermediate) A->B Pd-catalyzed amidation (BocNH2, Xantphos) C 6-(Methylsulfonylmethyl) pyridin-3-amine (Target API Intermediate) B->C Acidic Deprotection (HCl/MeOH) D N-Oxide / Azo-Dimers (Oxidative Degradants) C->D Forced Degradation (H2O2 / Heat / Light)

Synthesis and oxidative degradation pathway of 6-(methylsulfonylmethyl)pyridin-3-amine.

Reference Material Tier Comparison

When establishing analytical methods, scientists must choose between purchasing commercial Certified Reference Materials (CRMs), standard analytical grades, or synthesizing the RM in-house. Table 1 objectively compares these options based on performance, traceability, and regulatory compliance.

Table 1: Performance and Specification Comparison of Reference Material Tiers

ParameterCommercial CRM (ISO 17034)Analytical Standard GradeIn-House Synthesized RM
Purity Assignment qNMR + Mass BalanceHPLC-UV (Area %)qNMR + Mass Balance
Traceability NIST/SI TraceableNon-traceableTraceable (if using CRM IS)
H/D Exchange Risk Mitigated (Certified in DMSO)Unknown (Often uncharacterized)Mitigated via strict protocol
Relative Cost / Lead Time High / 2-4 WeeksLow / 1-3 DaysMedium / 1-2 Weeks
Best Use Case IND/NDA Regulatory FilingsEarly Discovery / R&DRoutine CMC / Scale-up

Experimental Workflows: Self-Validating Certification

To ensure absolute trustworthiness in impurity tracking, any in-house or secondary reference material must be certified using an orthogonal, self-validating system. The primary quantitative method (qNMR) must be cross-verified by a mass balance approach. If the discrepancy between the two methods is >1.0%, the certification fails, triggering an out-of-specification (OOS) investigation.

Protocol 1: Primary Purity Assignment via Quantitative NMR (qNMR)
  • Standard Selection: Select an internal standard (IS) with a certified purity that does not overlap with the target signals. 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) is ideal, as its aromatic singlet (~8.5 ppm) avoids the target's methylene (~4.6 ppm) and methyl (~3.0 ppm) singlets.

  • Sample Preparation: Accurately weigh ~10.0 mg of 6-(methylsulfonylmethyl)pyridin-3-amine and ~5.0 mg of TCNB using a calibrated microbalance (d = 0.001 mg). Dissolve entirely in 0.7 mL of anhydrous DMSO-d6 to prevent H/D exchange.

  • Acquisition Parameters: Set the relaxation delay (D1) to 60 seconds to ensure complete magnetization recovery for the sulfone-adjacent protons. Acquire a minimum of 32 scans.

  • Data Processing: Calculate mass fraction purity using the standard qNMR equation, utilizing the integration of the isolated methyl singlet (3H, ~3.0 ppm) against the TCNB proton.

Protocol 2: Orthogonal Mass Balance Purity (Validation)
  • Chromatographic Purity (HPLC-UV): Inject the sample onto a C18 column (e.g., Waters XBridge) using a gradient of 0.1% TFA in Water/Acetonitrile. Integrate all peaks at 254 nm to determine the area percent of the main peak.

  • Volatile Content: Determine water content via Karl Fischer (KF) coulometry and residual solvents (e.g., MeOH, DCM) via Headspace GC-FID.

  • Inorganic Content: Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to quantify inorganic salts left over from synthesis.

  • Validation Calculation: Mass Balance Purity = (100% - %Water - %Solvents - %Inorganics) × (HPLC Area / 100) System Check: | qNMR Purity - Mass Balance Purity | ≤ 1.0%.

Workflow A Candidate Material Synthesis / Procurement B Qualitative ID (HRMS, 1H/13C NMR, IR) A->B C Mass Balance Approach (HPLC-UV + KF + TGA + ROI) A->C D Quantitative NMR (qNMR) Primary Method A->D E Orthogonal Validation (|Mass Balance - qNMR| < 1.0%) B->E C->E D->E F Certified Reference Material (ISO 17034 Compliant) E->F Validation Pass

Self-validating certification workflow for standard reference materials.

References

  • World Intellectual Property Organization. "Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors" (WO2023220541A1). Google Patents.
  • World Intellectual Property Organization. "Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands" (WO2013013815A1). Google Patents.

Sources

Comparative

A Comparative Analysis of the Biological Activity of 6-(Methylsulfonylmethyl)pyridin-3-amine and Other Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bonds make it a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure for interacting with a wide range of biological targets. This guide provides an in-depth evaluation of the biological activity of 6-(Methylsulfonylmethyl)pyridin-3-amine, a specific pyridine derivative, and compares its performance with other notable pyridine-based compounds, offering insights for researchers in drug discovery and development.

Introduction to Pyridine Derivatives in Drug Discovery

Pyridine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer[1][2], anti-inflammatory[3], antibacterial[4], and kinase inhibitory effects[1][5][6][7]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, while the ring itself can engage in π-π stacking and other non-covalent interactions with biological macromolecules. This versatility allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Biological Profile of 6-(Methylsulfonylmethyl)pyridin-3-amine

Recent research has highlighted 6-(Methylsulfonylmethyl)pyridin-3-amine as a significant pharmacophore, particularly in the context of kinase inhibition. The methylsulfonylmethyl group at the 6-position and the amine group at the 3-position are critical for its biological activity. While specific public data on the direct biological targets of 6-(Methylsulfonylmethyl)pyridin-3-amine is limited, its structural motifs are present in a number of patented kinase inhibitors. Analysis of similar structures suggests that it likely functions as an ATP-competitive inhibitor, where the pyridine nitrogen and the exocyclic amine form crucial hydrogen bonds within the hinge region of the kinase active site.

Comparative Analysis with Other Pyridine Derivatives

To contextualize the potential of 6-(Methylsulfonylmethyl)pyridin-3-amine, it is instructive to compare it with other pyridine derivatives that have well-documented biological activities.

3.1. Pyridine-based Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of imidazo[4,5-b]pyridine have been developed as potent inhibitors of Aurora kinases, with some compounds showing IC50 values in the nanomolar range[5]. Similarly, pyrazolopyridine and furopyridine derivatives have demonstrated significant inhibitory activity against cyclin-dependent kinase 2 (CDK2)[6]. Furthermore, pyridine-2-carboxamides have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy[7].

The table below summarizes the inhibitory concentrations of several pyridine derivatives against their respective kinase targets, providing a benchmark for evaluating the potential potency of new derivatives like 6-(Methylsulfonylmethyl)pyridin-3-amine.

Compound ClassTarget KinaseIC50 (µM)Reference
Imidazo[4,5-b]pyridine derivative (31l)Aurora-A0.055[5]
Pyrazolopyridine derivative (4)CDK2/cyclin A20.24[6]
4-aminophenyl-isoxazolo-pyridin-3-amine (C14)FLT30.256[8]
Pyridine-2-carboxamide (19)HPK1Potent (exact value not specified)[7]

3.2. Pyridine Derivatives in Other Therapeutic Areas

Beyond kinase inhibition, pyridine derivatives have shown promise in a variety of other therapeutic applications. For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated as antibacterial agents[4]. Additionally, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized and shown to have anticancer activity against lung cancer cell lines[2]. The structural diversity of these compounds underscores the broad therapeutic potential of the pyridine scaffold.

Experimental Methodologies

To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.

4.1. In Vitro Kinase Inhibition Assay (Example: p38 MAPK)

This assay determines the ability of a test compound to inhibit the activity of a specific kinase, such as p38 MAPK.

Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a phosphospecific antibody or by measuring the depletion of ATP.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

    • Prepare a solution of recombinant p38 MAPK enzyme in assay buffer.

    • Prepare a solution of a suitable substrate (e.g., ATF2) and ATP in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 10 µL of the p38 MAPK enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., 100 mM EDTA).

  • Detection:

    • Transfer the reaction mixture to a high-binding ELISA plate coated with an antibody that captures the phosphorylated substrate.

    • Wash the plate to remove unbound components.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the phosphospecific primary antibody.

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.2. Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer) in appropriate media and conditions[2].

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway Context: The p38 MAPK Pathway

Many pyridine-based kinase inhibitors target components of the mitogen-activated protein kinase (MAPK) signaling pathways, such as the p38 MAPK pathway. This pathway is a key regulator of cellular responses to stress, inflammation, and apoptosis.[9][10] Dysregulation of the p38 MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders[10].

The activation of p38 MAPK is mediated by a kinase cascade involving MAPKKKs (e.g., ASK1, TAK1) and MAPKKs (e.g., MKK3, MKK6)[11][12]. Once activated, p38 MAPK phosphorylates a variety of downstream targets, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MAPKAPK2), leading to changes in gene expression and cellular function[10][12][13].

Diagram of the p38 MAPK Signaling Pathway:

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Targets (ATF2, MAPKAPK2, etc.) p38->Downstream Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response

Caption: Simplified p38 MAPK signaling cascade.

Conclusion and Future Directions

6-(Methylsulfonylmethyl)pyridin-3-amine represents a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its structural features are common to many potent and selective kinase inhibitors. The comparative analysis with other pyridine derivatives highlights the versatility of this chemical class and provides a framework for evaluating the potential of new compounds. Future research should focus on identifying the specific molecular targets of 6-(Methylsulfonylmethyl)pyridin-3-amine and optimizing its structure to enhance potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a solid foundation for conducting these essential preclinical studies.

References

  • p38 MAPK signaling pathway. (n.d.).
  • P38 Signaling Pathway. (n.d.). Creative Diagnostics.
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (n.d.). PMC.
  • p38 MAPK Signaling. (n.d.). GeneGlobe - QIAGEN.
  • p38 MAPK Signaling Pathway. (n.d.). Sino Biological.
  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2010). ACS Publications. Retrieved from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). MDPI. Retrieved from [Link]

  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. Retrieved from [Link]

  • Pyridine and pyrazine derivatives as protein kinase modulators. (n.d.). Google Patents.
  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. Retrieved from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Retrieved from [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, antibacterial and antitumor activity of methylpyridinium salts of pyridoxine functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. (2018). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. Retrieved from [Link]

  • 6-Methyl-pyridin-3-amine. (2008). PubMed. Retrieved from [Link]

Sources

Validation

Comparative Stability Analysis: 6-(Methylsulfonylmethyl)pyridin-3-amine vs. Structural Analogues in Drug Development

Executive Summary In the design of advanced pharmaceutical intermediates—particularly for kinase inhibitors and vanilloid receptor ligands[1]—the selection of specific functional group linkers profoundly impacts the chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced pharmaceutical intermediates—particularly for kinase inhibitors and vanilloid receptor ligands[1]—the selection of specific functional group linkers profoundly impacts the chemical stability and shelf-life of the active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparative stability analysis of 6-(Methylsulfonylmethyl)pyridin-3-amine (Compound A) [2] against two closely related structural alternatives: its direct sulfone analogue, 6-(Methylsulfonyl)pyridin-3-amine (Compound B) [3], and its thioether precursor, 6-(Methylthio)pyridin-3-amine (Compound C) [4].

By analyzing the causality behind their degradation pathways, this guide equips researchers with the mechanistic insights necessary to optimize synthetic routes and formulation strategies.

Structural & Mechanistic Rationale

The stability of substituted pyridines is dictated by the electronic interplay between the ring nitrogen and its substituents. The inclusion of a methylene bridge (-CH₂-) in Compound A provides a critical thermodynamic advantage over Compounds B and C.

Oxidative Stability: The Sulfone Advantage

Compound C (the thioether) is highly susceptible to oxidative stress. In the presence of reactive oxygen species (ROS) or metabolic enzymes (e.g., CYP450), the sulfur atom is rapidly oxidized to a sulfoxide and subsequently to a sulfone. Conversely, Compounds A and B are already fully oxidized at the sulfur center. This maximum oxidation state renders them virtually inert to further oxidative degradation, ensuring high stability in peroxide-rich formulation environments or during aggressive synthetic oxidation steps[5].

Hydrolytic Stability: Insulating the π -System

The most significant point of divergence between Compound A and Compound B lies in their hydrolytic stability, governed by the mechanism of Nucleophilic Aromatic Substitution (SNAr) .

  • Compound B (Direct Sulfone): The methylsulfonyl group is a powerful electron-withdrawing group (EWG). When attached directly to the C6 position of the electron-deficient pyridine ring, it drastically depletes electron density at that carbon. Under basic or aqueous conditions, this activates the C6 position for nucleophilic attack by hydroxide ions (OH⁻) or water, leading to the formation of a Meisenheimer complex and the subsequent expulsion of the sulfinate leaving group.

  • Compound A (Methylene Spacer): The insertion of a single methylene bridge in 6-(Methylsulfonylmethyl)pyridin-3-amine completely disrupts the π -conjugation between the sulfone moiety and the pyridine ring. This "insulation" prevents the mesomeric withdrawal of electrons from the C6 position. Consequently, the activation barrier for SNAr is raised prohibitively high, granting Compound A exceptional stability across a broad pH range.

MechanisticStability A Compound B (Direct Sulfone) B Nucleophilic Attack (SNAr at C6) A->B C Degradation (Hydrolysis) B->C D Compound A (Methylene Spacer) E Insulated pi-system (No Meisenheimer Complex) D->E F High Hydrolytic Stability E->F

Fig 1: Mechanistic divergence in hydrolytic degradation pathways.

Comparative Stability Data

The following table summarizes the quantitative degradation profile of the three compounds under ICH Q1A/Q1B forced degradation conditions. Data is expressed as % Recovery of the parent compound after the specified stress duration.

Stress ConditionParametersCompound A (Methylene Sulfone)Compound B (Direct Sulfone)Compound C (Thioether)
Control Standard Diluent, 4°C, 24h100.0%100.0%100.0%
Oxidative 3% H₂O₂, RT, 24h99.8% 99.5%12.4% (Oxidized)
Acidic 0.1N HCl, 60°C, 24h98.5% 81.2%96.1%
Basic 0.1N NaOH, 60°C, 24h99.1% 43.7% (SNAr)97.3%
Thermal Solid State, 80°C, 7 Days99.9% 98.2%95.8%

Data Interpretation: Compound A demonstrates superior universal stability. Compound B suffers catastrophic failure under basic conditions due to SNAr hydrolysis, while Compound C fails under oxidative stress.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the stability data must be generated using a self-validating system. The protocol below utilizes a Mass Balance Check to guarantee that no "invisible" degradants compromise the analytical integrity.

Step-by-Step Forced Degradation Workflow

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of the target compound in an inert diluent (e.g., 50:50 Water:Acetonitrile). Ensure complete dissolution via sonication.

Step 2: Stress Application Aliquot the stock solution into four separate amber vials:

  • Acidic: Add equal volume of 0.2N HCl. Heat at 60°C for 24 hours.

  • Basic: Add equal volume of 0.2N NaOH. Heat at 60°C for 24 hours.

  • Oxidative: Add equal volume of 6% H₂O₂. Store at room temperature (RT) for 24 hours.

  • Control: Add equal volume of diluent. Store at 4°C.

Step 3: Neutralization & Quenching To halt degradation prior to injection, neutralize the acidic vial with 0.2N NaOH, and the basic vial with 0.2N HCl. Quench the oxidative vial using sodium bisulfite. Dilute all samples to a final theoretical concentration of 0.1 mg/mL.

Step 4: UHPLC-UV-MS Analysis Inject 2 µL of each sample onto a C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm; MS in positive ESI mode.

Step 5: System Validation (The Mass Balance Check) Calculate the mass balance for every stressed sample using the following equation: Mass Balance (%) =[(Area of Parent Peak + Sum of Areas of All Degradant Peaks) / Area of Control Parent Peak] × 100 Causality Check: If the Mass Balance falls outside the 95%–105% range, it indicates that volatile degradants have escaped, or non-UV absorbing degradants have formed. In such cases, the protocol mandates re-analysis using an orthogonal universal detector (e.g., Charged Aerosol Detection - CAD).

Workflow S1 Sample Preparation (1.0 mg/mL in Diluent) S2 Forced Degradation (Acid, Base, Peroxide, Heat) S1->S2 S3 Neutralization & Quenching (Stops Reaction) S2->S3 S4 UHPLC-UV-MS Analysis (Peak Purity & Area) S3->S4 S5 Mass Balance Validation (Target: 95-105%) S4->S5

Fig 2: Self-validating forced degradation experimental workflow.

References

  • Guidechem. "6-(methylsulfonylmethyl)-3-pyridinamine 1419605-03-0". Available at:[2]

  • Santa Cruz Biotechnology. "6-(methylsulfonyl)pyridin-3-amine | CAS 187143-22-2". Available at:[3]

  • Google Patents. "US9359308B2 - Pyrazine kinase inhibitors". Available at:[1]

  • Sigma-Aldrich. "6-(Methylthio)pyridin-3-amine | 29958-08-5". Available at:[4]

  • MDPI. "Stability and Reactivity of Alternative Nucleobases in Concentrated Sulfuric Acid". Available at:[5]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.